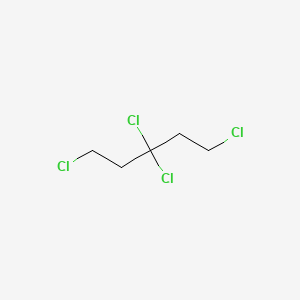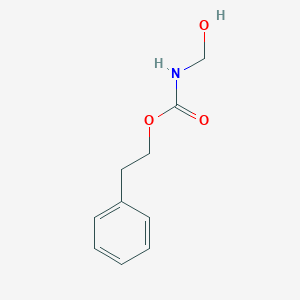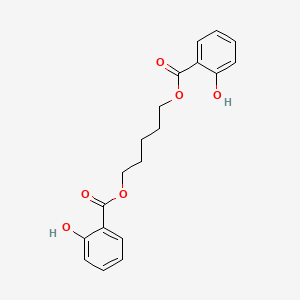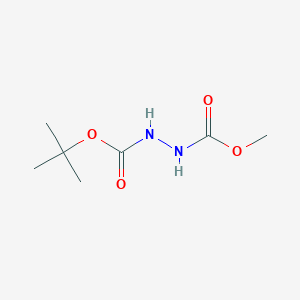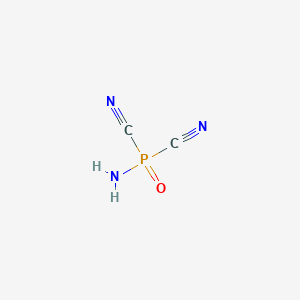
7-Dodecyn-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Dodecyn-6-one is an organic compound with the molecular formula C₁₂H₂₀O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a carbonyl group (C=O) at the sixth position and a triple bond at the seventh position of the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecyn-6-one can be achieved through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. Another method includes the hydroboration-oxidation of terminal alkynes to yield the corresponding alcohol, followed by oxidation to form the ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Dodecyn-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ketones or alcohols.
Scientific Research Applications
7-Dodecyn-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Dodecyn-6-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyl-1-dodecyn-3-ol: Another alkyne with a similar structure but different functional groups.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A non-ionic surfactant with hydrophilic and hydrophobic moieties.
Uniqueness
7-Dodecyn-6-one is unique due to its specific positioning of the carbonyl group and triple bond, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
CAS No. |
28884-88-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-7-yn-6-one |
InChI |
InChI=1S/C12H20O/c1-3-5-7-9-11-12(13)10-8-6-4-2/h3-8,10H2,1-2H3 |
InChI Key |
FDVRWEJPVWVEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C#CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


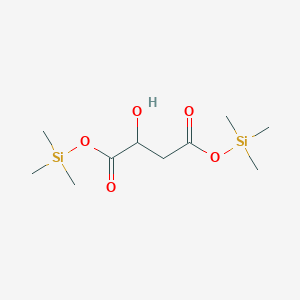
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)
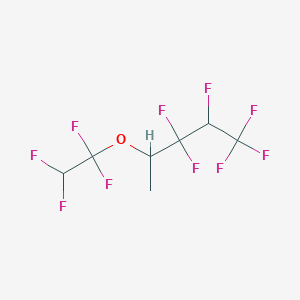
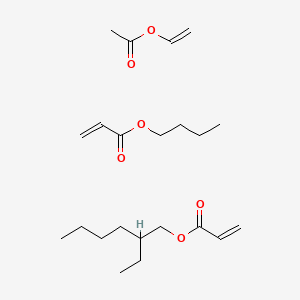
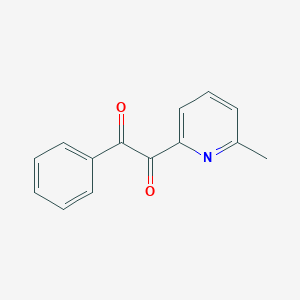

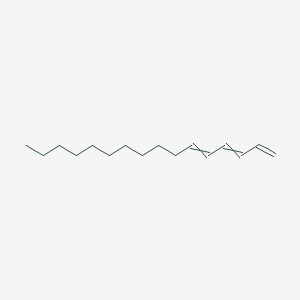
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
